molecular formula C9H13NO2S B1518894 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1087792-58-2

2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1518894
CAS No.: 1087792-58-2
M. Wt: 199.27 g/mol
InChI Key: LJKKXYIDMGLOKA-UHFFFAOYSA-N
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Description

“2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid” is an organic compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves the use of various organic synthesis techniques . The exact synthesis process for this specific compound is not available in the search results.


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO2S . Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 199.27 . It is predicted to have a boiling point of 337.0 °C at 760 mmHg, a density of 1.2 g/cm^3, and a refractive index of n20D 1.55 .

Scientific Research Applications

Electronic Structure and Spectral Features

2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid, as a structural analog to similar thiazole derivatives, has been the subject of extensive research to understand its electronic structure, spectral features, hydrogen bonding, solvent effects, and non-linear optical properties. Detailed studies using density functional theory (DFT) reveal insights into the vibrational analysis, molecular electrostatic potential surface maps, and solvent effects on hydrogen bonding. This research is crucial for designing materials with tailored electronic properties for applications in material science and organic electronics (Isha Singh et al., 2019).

Synthesis of Heterocyclic γ-Amino Acids

The compound and its derivatives are pivotal in synthesizing constrained heterocyclic γ-amino acids, valuable for mimicking protein secondary structures like helices and β-sheets. A novel synthetic approach provides a short and versatile route to these amino acids, indicating their potential in drug design and peptide chemistry (L. Mathieu et al., 2015).

Antifungal and Antiviral Activities

Derivatives of this compound have been synthesized and shown promising antifungal and antiviral activities. This includes good fungicidal activity against various fungi and effectiveness against Tobacco mosaic virus (TMV), highlighting their potential in agricultural applications and the control of plant diseases (Li Fengyun et al., 2015).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed with thiophene-functionalized dicarboxylate, a related structure, demonstrate significant luminescence sensing capabilities for detecting environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This research opens new doors for developing advanced sensors and materials for environmental monitoring and remediation (Yang Zhao et al., 2017).

Green Chemistry Synthesis

The compound's derivatives have been utilized in green chemistry approaches for synthesizing heterocyclic compounds, emphasizing environmentally friendly methods. For example, deep eutectic solvents (DES) mediated synthesis offers a cost-effective, high-yield, and eco-friendly protocol for producing 4-thiazolidinone-5-carboxylic acid derivatives, underscoring the importance of sustainable chemistry practices (Majid Shaikh et al., 2022).

Biochemical Analysis

Biochemical Properties

2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to engage in electrophilic and nucleophilic substitutions, making it reactive in biological systems . It has been observed to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor, thereby affecting the enzyme’s activity . Additionally, this compound can bind to proteins and alter their conformation, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to changes in cellular responses . In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These effects highlight the compound’s potential as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with xanthine oxidase involves binding to the enzyme’s active site, leading to inhibition of its catalytic function . This inhibition can result in decreased production of reactive oxygen species, which are implicated in oxidative stress and inflammation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to immediate changes in cell signaling and metabolism, while long-term exposure could result in more profound alterations, such as changes in gene expression and cellular adaptation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via active transport mechanisms and subsequently distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-4-5-7-10-6(2)8(13-7)9(11)12/h3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKKXYIDMGLOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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